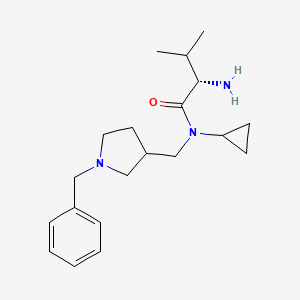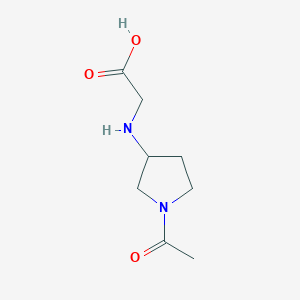![molecular formula C11H20N2O3 B7920991 [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920991.png)
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and an isopropyl-amino group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves the use of Meldrum’s acid derivatives. One common method includes the reaction between Meldrum’s acid and a suitable amine, followed by acetylation and subsequent cyclization to form the pyrrolidine ring . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or isopropenyl chloroformate (IPCF) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.
化学反应分析
Types of Reactions
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Meldrum’s Acid Derivatives: These compounds share a similar core structure and are used in various synthetic applications.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as proline and its derivatives, are commonly used in asymmetric synthesis and as organocatalysts.
Uniqueness
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
2-[[(3S)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICTUUHKSFJXQX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920940.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920947.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920950.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920951.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920964.png)
![[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920973.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920975.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920979.png)
![[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920987.png)
![[(1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920997.png)
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7921004.png)
![1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921013.png)
